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Introduction

Dual-labeled hydrolysis probes, commonly used in quantitative real-time PCR (QPCR), offer a
highly specific method for the detection and quantification of nucleic acid sequences.[1][2]
These probes are single-stranded oligonucleotides typically labeled with a fluorescent reporter
dye at the 5' end and a quencher dye at the 3' end.[1][2] In its intact state, the quencher
molecule suppresses the reporter's fluorescence through Forster Resonance Energy Transfer
(FRET).[1] During the PCR extension phase, the 5' to 3' exonuclease activity of the DNA
polymerase cleaves the probe, separating the reporter and quencher, which results in a
measurable increase in fluorescence proportional to the amount of amplified product.[2]

Locked Nucleic Acid (LNA) is a class of nucleic acid analogs where the ribose sugar is "locked"
in a C3'-endo conformation by a methylene bridge connecting the 2'-O and 4'-C atoms.[3][4][5]
This structural constraint significantly increases the thermal stability of duplexes formed with
complementary DNA or RNA strands.[4][5][6] Incorporating LNA monomers, including LNA-
Uracil (LNA-U), into dual-labeled hydrolysis probes enhances their performance by increasing
their melting temperature (Tm).[4][7] This allows for the use of shorter probes, which in turn
improves specificity and the signal-to-noise ratio.[6][8] The enhanced binding affinity and
specificity of LNA-containing probes make them particularly valuable for challenging
applications such as single nucleotide polymorphism (SNP) genotyping, detection of low-
abundance targets, and multiplex assays.[9][10][11]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b15599660?utm_src=pdf-interest
https://www.biosyn.com/tew/dual-labeled-probes.aspx
https://rna.bocsci.com/products-services/dual-labeled-probes.html
https://www.biosyn.com/tew/dual-labeled-probes.aspx
https://rna.bocsci.com/products-services/dual-labeled-probes.html
https://www.biosyn.com/tew/dual-labeled-probes.aspx
https://rna.bocsci.com/products-services/dual-labeled-probes.html
https://www.npdn.org/newsletter/2025/05/utilization_locked_nucleic_acids_pcr_primers_and_probes_enhance_specificity
https://www.qiagen.com/us/knowledge-and-support/knowledge-hub/technology-and-research/lna-technology/power-of-lna/what-is-lna/lna-powerful-research-tool
https://pmc.ncbi.nlm.nih.gov/articles/PMC7105916/
https://www.qiagen.com/us/knowledge-and-support/knowledge-hub/technology-and-research/lna-technology/power-of-lna/what-is-lna/lna-powerful-research-tool
https://pmc.ncbi.nlm.nih.gov/articles/PMC7105916/
https://www.semanticscholar.org/paper/Locked-Nucleic-Acid-(LNA)-Increased-thermal-and-in/0b75d17d2de1245d21fcc2092958b6013ca074a3
https://www.qiagen.com/us/knowledge-and-support/knowledge-hub/technology-and-research/lna-technology/power-of-lna/what-is-lna/lna-powerful-research-tool
https://www.qiagen.com/us/knowledge-and-support/knowledge-hub/technology-and-research/lna-technology/gene-expression-analysis
https://www.semanticscholar.org/paper/Locked-Nucleic-Acid-(LNA)-Increased-thermal-and-in/0b75d17d2de1245d21fcc2092958b6013ca074a3
https://oligos.biosearchtech.com/products/custom-dna-probes-for-qpcr/locked-nucleic-acid-probes
https://www.frontiersin.org/journals/microbiology/articles/10.3389/fmicb.2021.801795/full
https://www.qiagen.com/us/knowledge-and-support/knowledge-hub/technology-and-research/lna-technology/custom-lna-oligonucleotide-design-and-applications/snp-detection/snp-detection
https://www.gene-quantification.de/johnson-lna-2004.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15599660?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Probe Design and Synthesis with LNA-U

The design of LNA-U containing hydrolysis probes is critical for successful g°PCR assays. The
strategic placement of LNA bases allows for fine-tuning of the probe's melting temperature
(Tm) and specificity.[12][13]

General Design Guidelines:

e Probe Length: LNA modification allows for shorter probe designs, typically between 12 and
25 nucleotides, which enhances specificity.[10]

o Tm Adjustment: Each LNA substitution increases the Tm by approximately 2-8°C.[4][7] The
overall Tm of the probe should be 5-10°C higher than the annealing temperature of the
primers.

e LNA Placement:

o For general applications, distribute LNA bases throughout the probe, avoiding stretches of
more than four consecutive LNAs.[14]

o For SNP detection, place 2-3 LNA bases directly at the SNP site to maximize the Tm
difference (ATm) between the perfectly matched and mismatched targets.[10][14] A high
ATm is crucial for accurate allele discrimination.[10]

e LNA-U Incorporation: LNA-U can be incorporated just like any other LNA base to increase
the thermal stability of the probe, particularly in AT-rich regions where achieving a sufficiently
high Tm with standard DNA probes can be challenging.[15]

» Reporter and Quencher Dyes: Select a reporter-quencher pair with appropriate spectral
overlap. Common reporter dyes include FAM, HEX, and Cy5, while Black Hole Quenchers
(BHQ) are effective non-fluorescent quenchers.[16]

e Sequence Considerations: Avoid self-complementarity and cross-hybridization with other
LNA-containing oligonucleotides in the assay.[12] Also, avoid placing LNA bases in
palindrome sequences.[14]

Ordering LNA-Containing Probes:
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When ordering custom LNA probes, LNA bases are typically indicated with a "+" sign before the
base (e.g., +A, +C, +G, +U).[3] Ensure that the synthesis company is capable of producing
high-purity LNA-modified oligonucleotides.

Experimental Protocols

This section provides a general protocol for a gPCR assay using dual-labeled hydrolysis
probes containing LNA-U. Optimization of reaction conditions may be necessary for specific
targets and templates.

1. Reagent Preparation:

e Primers and Probes: Resuspend lyophilized primers and LNA-containing probes in nuclease-
free water or TE buffer to a stock concentration of 100 uM.[9] Store at -20°C. Prepare
working solutions of 10 uM for primers and 5 uM for probes.[9]

e gPCR Master Mix: Use a commercial gPCR master mix that is compatible with hydrolysis
probes. These mixes typically contain DNA polymerase, dNTPs, MgClz, and a reaction
buffer.

o Template DNA/cDNA: Dilute DNA or cDNA samples to the desired concentration range.
Include no-template controls (NTCs) to check for contamination.

2. gPCR Reaction Setup:

The following table provides a recommended setup for a 20 uL gPCR reaction.
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Component Volume (pL) Final Concentration
2x qPCR Master Mix 10 1x

Forward Primer (10 uM) 0.4 200 nM

Reverse Primer (10 uM) 0.4 200 nM

LNA-U Probe (5 pM) 0.4 100 nM

Template DNA/cDNA 2 Variable
Nuclease-free Water 6.8 -

Total Volume 20

3. gPCR Cycling Conditions:

The following are typical cycling conditions. These should be optimized for your specific
primers, probe, and target.

Step Temperature (°C) Time Cycles
Initial Denaturation 95 2 min 1
Denaturation 95 15 sec 40
Annealing/Extension 60 60 sec

4. Data Analysis:

o Ct Values: Determine the cycle threshold (Ct) value for each sample. The Ct value is
inversely proportional to the initial amount of target nucleic acid.

o Standard Curve: To quantify the absolute amount of target, generate a standard curve using
a dilution series of a known amount of the target nucleic acid.

» SNP Genotyping: For SNP analysis, compare the Ct values obtained with probes specific for
each allele. A significant difference in Ct values indicates the presence of a specific allele.
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Data Presentation

Quantitative data should be summarized in clear and structured tables for easy comparison.

Table 1: Comparison of Ct Values for Standard DNA vs. LNA-U Probes

Target Gene Probe Type Mean Ct (n=3) Standard Deviation
Gene X Standard DNA 28.5 0.25
Gene X LNA-U 26.2 0.15
Gene Y Standard DNA 31.8 0.30
Gene Y LNA-U 29.5 0.20

Table 2: SNP Discrimination using LNA-U Probes

Allele 1 Probe Allele 2 Probe ACt (Allele 2 -
Genotype Genotype Call
(FAM) Mean Ct (HEX) Mean Ct  Allele 1)

Homozygous

24.1 >40 >15.9 Allele 1/Allele 1
Allele 1
Homozygous

>40 23.8 <-16.2 Allele 2/Allele 2
Allele 2
Heterozygous 24.5 24.2 -0.3 Allele 1/Allele 2

Visualizations
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Mechanism of Dual-Labeled Hydrolysis Probes
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Caption: Mechanism of a dual-labeled hydrolysis probe.
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Experimental Workflow for gPCR with LNA-U Probes
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Caption: gPCR experimental workflow using LNA-U probes.
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Advantages of LNA-U Incorporation
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in Hydrolysis Probes
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Caption: Key advantages of incorporating LNA-U into hydrolysis probes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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